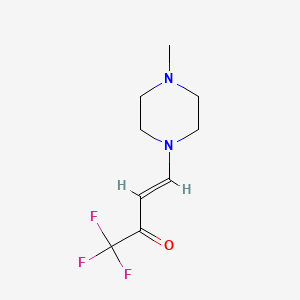

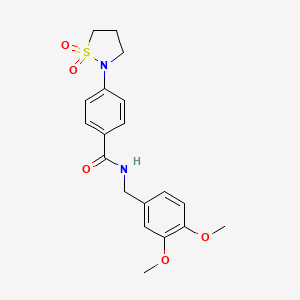

![molecular formula C19H17N3O3S B2510295 1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-48-3](/img/structure/B2510295.png)

1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar indole compounds has been described in the literature. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as 2-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamide:

Pharmaceutical Applications

This compound, due to its indole structure, is of significant interest in pharmaceutical research. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The specific structure of this compound suggests potential as a lead molecule in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Catalysis

Indole derivatives, including this compound, have been explored for their catalytic properties. They can act as ligands in metal-catalyzed reactions, facilitating various organic transformations. This compound’s unique structure may enhance its ability to stabilize transition states and improve reaction efficiencies in catalytic processes .

Material Science

The structural complexity and stability of this compound make it a candidate for material science applications. Indole-based compounds are investigated for their potential in creating organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. The sulfonamide group in this compound could contribute to its electronic properties, making it useful in developing new materials for electronic devices .

Biological Probes

This compound can be used as a biological probe due to its ability to interact with various biomolecules. Indole derivatives are often used in fluorescence-based assays to study protein-ligand interactions, enzyme activities, and cellular processes. The presence of the pyridine and sulfonamide groups may enhance its binding affinity and specificity for certain biological targets .

Synthetic Chemistry

In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its indole core is a versatile scaffold that can be functionalized at multiple positions, allowing for the creation of a wide range of derivatives with potential applications in medicinal chemistry, agrochemicals, and materials science .

Electrochemical Applications

The electrochemical properties of indole derivatives make them suitable for applications in sensors and energy storage devices. This compound’s structure, particularly the sulfonamide group, may enhance its electrochemical stability and conductivity, making it a promising candidate for developing new electrochemical sensors or components for batteries and supercapacitors .

Environmental Chemistry

Indole derivatives are also explored for their potential in environmental chemistry. They can be used in the development of new materials for pollutant detection and removal. The unique structure of this compound may allow it to interact with specific environmental contaminants, making it useful in water purification and soil remediation technologies .

Agricultural Chemistry

In agricultural chemistry, indole derivatives are studied for their potential as plant growth regulators and pesticides. This compound’s structure suggests it could be modified to enhance its activity against specific pests or to promote plant growth, contributing to more sustainable agricultural practices .

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Synthesis, characterization, and electrocatalytic activity of bis NNN pincer complexes.

作用機序

Target of Action

Similar compounds with an indole nucleus have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often by binding to a specific site on the target molecule, which can lead to changes in the target’s activity .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, often by modulating the activity of key enzymes or receptors within these pathways .

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and how it is metabolized within the body .

特性

IUPAC Name |

1-ethyl-N-(6-methylpyridin-2-yl)-2-oxobenzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-3-22-15-10-11-16(13-7-5-8-14(18(13)15)19(22)23)26(24,25)21-17-9-4-6-12(2)20-17/h4-11H,3H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPCHJKBZJTSRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC(=N4)C)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide](/img/structure/B2510220.png)

![1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2510221.png)

![N-(2-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2510223.png)

![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)

![4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2510230.png)

![1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2510232.png)

![3-(3-Chloro-1-benzothiophen-2-yl)-6-(piperidin-1-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2510233.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2510234.png)